molecular formula C17H21NO2S B1583709 2,5-Diethoxy-4-(p-tolylthio)aniline CAS No. 68400-48-6

2,5-Diethoxy-4-(p-tolylthio)aniline

Cat. No.: B1583709
CAS No.: 68400-48-6
M. Wt: 303.4 g/mol
InChI Key: ONYJVUIBPVYRDL-UHFFFAOYSA-N
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Description

2,5-Diethoxy-4-(p-tolylthio)aniline is a chemical compound that belongs to the class of phenethylamines. It is known for its psychoactive properties and has been used for recreational purposes due to its hallucinogenic effects. The compound has a molecular formula of C17H21NO2S and a molecular weight of 303.4191 .

Preparation Methods

The synthesis of 2,5-Diethoxy-4-(p-tolylthio)aniline involves several steps, typically starting with the appropriate aniline derivative. The synthetic route often includes the following steps:

    Nitration: The starting material undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Ethoxylation: The amine groups are ethoxylated to introduce ethoxy groups.

    Thioether Formation: Finally, the compound is reacted with p-tolylthiol to form the thioether linkage.

Industrial production methods may vary, but they generally follow similar steps with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,5-Diethoxy-4-(p-tolylthio)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating ethoxy groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,5-Diethoxy-4-(p-tolylthio)aniline has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its effects on biological systems, particularly its psychoactive properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, although its hallucinogenic effects limit its medical applications.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Diethoxy-4-(p-tolylthio)aniline involves its interaction with serotonin receptors in the brain. It primarily acts as a serotonin receptor agonist, leading to altered neurotransmitter levels and resulting in its psychoactive effects. The molecular targets include various subtypes of serotonin receptors, and the pathways involved are related to neurotransmitter release and signal transduction.

Comparison with Similar Compounds

2,5-Diethoxy-4-(p-tolylthio)aniline can be compared with other similar compounds such as:

    2,5-Dimethoxy-4-(p-tolylthio)aniline: This compound has methoxy groups instead of ethoxy groups, leading to differences in its chemical properties and biological effects.

    2,5-Diethoxy-4-(morpholin-4-yl)aniline: This compound has a morpholine ring instead of a p-tolylthio group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

2,5-diethoxy-4-(4-methylphenyl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-19-15-11-17(16(20-5-2)10-14(15)18)21-13-8-6-12(3)7-9-13/h6-11H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONYJVUIBPVYRDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)OCC)SC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9071503
Record name Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]-
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Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68400-48-6
Record name 2,5-Diethoxy-4-[(4-methylphenyl)thio]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68400-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 2,5-diethoxy-4-((4-methylphenyl)thio)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]-
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Record name Benzenamine, 2,5-diethoxy-4-[(4-methylphenyl)thio]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-diethoxy-4-[(p-tolyl)thio]aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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